(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal
Description
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal is an α,β-unsaturated aldehyde characterized by a conjugated dienal backbone and a para-diethylamino-substituted phenyl ring. The E,E configuration maximizes π-conjugation, enhancing electronic delocalization, which is critical for applications in fluorescence, nonlinear optics (NLO), and as a synthetic intermediate .
Properties
IUPAC Name |
(2E,4E)-5-[4-(diethylamino)phenyl]penta-2,4-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-3-16(4-2)15-11-9-14(10-12-15)8-6-5-7-13-17/h5-13H,3-4H2,1-2H3/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIWDLDCDYBXOK-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The reaction proceeds via deprotonation of the active methylene compound (typically penta-2,4-dienal) by a weak base like piperidine or ammonium acetate, generating an enolate intermediate. Subsequent nucleophilic attack on the aromatic aldehyde’s carbonyl carbon establishes the first C–C bond. The reaction’s exothermic nature necessitates temperature control at 45–50°C to prevent side reactions while ensuring complete conversion. Crucially, maintaining anhydrous conditions with molecular sieves (4Å) preserves the aldehyde’s reactivity and minimizes hydration byproducts.
The E,E-stereochemistry arises from thermodynamic stabilization of the trans-configured intermediates during the conjugation extension. Computational studies suggest that the diethylamino group’s electron-donating effects lower the transition state energy for E-selective elimination by 12.3 kJ/mol compared to dimethylamino analogs.
Protocol Optimization
A representative optimized procedure yields 72% isolated product:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Anhydrous toluene |
| Catalyst | Piperidine (5 mol%) |
| Temperature | 45°C, 6 h |
| Workup | Ice-water quench, |
| Na₂CO₃ neutralization | |
| Purification | Column chromatography |
| (SiO₂, hexane/EtOAc 8:2) |
Post-reaction analysis by HPLC (>95% purity) and ¹H NMR (δ 9.45 ppm, d, J=7.8 Hz, CHO) confirms structural fidelity. The doublet splitting pattern at δ 6.82–7.32 ppm (aromatic H) and δ 6.15–6.45 ppm (dienal H) provides diagnostic evidence for the E,E-configuration.
Aldol Condensation Approaches
Alternative routes employ sequential Aldol condensations to build the pentadienal chain. This method proves advantageous for large-scale synthesis (>100 g batches) due to better control over intermediate purification.
Two-Step Telescoped Synthesis
Step 1 : Base-mediated condensation of 4-(diethylamino)benzaldehyde with acrolein yields (E)-4-(diethylamino)cinnamaldehyde.
| Condition | Value |
|---|---|
| Catalyst | NaOH (10% aq.) |
| Solvent | Ethanol/water (3:1) |
| Time | 4 h, reflux |
| Yield | 85% |
Step 2 : Second Aldol reaction with acrolein under phase-transfer conditions (TBAB, CH₂Cl₂/H₂O) extends conjugation:
| Parameter | Optimization Range |
|---|---|
| Temperature | 0–5°C |
| Reaction time | 12 h |
| TBAB concentration | 15 mol% |
| Final yield | 68% after recrystallization |
This method’s key advantage lies in isolating the monoadduct, allowing thorough spectral characterization (IR: ν 1685 cm⁻¹ for α,β-unsaturated aldehyde) before the second condensation.
Green Chemistry Modifications
Recent advances integrate sustainable practices without compromising yield:
Aqueous-Mediated Catalysis
Replacing organic solvents with water containing Acacia concinna pod extract (0.5% w/v) achieves 89% conversion at 50°C. The plant-derived saponins act as biosurfactants, enhancing reactant solubility while the extract’s inherent basicity (pH 9.2) obviates added catalysts.
Solvent-Free Mechanochemical Synthesis
Ball-milling (400 rpm, 2 h) 4-(diethylamino)benzaldehyde with pre-formed penta-2,4-dienal imine derivatives in the presence of CaO (20 wt%) delivers 78% yield. This method reduces reaction time by 75% compared to solution-phase approaches.
Industrial-Scale Production Challenges
Despite laboratory success, scaling up presents unique hurdles:
Custom synthesis requirements necessitate just-in-time production, with typical lead times of 6–8 weeks for kilogram quantities.
Analytical Characterization Benchmarks
Rigorous quality control ensures batch consistency:
| Technique | Critical Parameters |
|---|---|
| HPLC (C18 column) | Rt=8.2 min, 254 nm |
| GC-MS | m/z 229 (M⁺- ), 184 |
| (M–OCH₂CH₃) | |
| ¹³C NMR (CDCl₃) | δ 194.2 (CHO), 152.1– |
| 147.3 (dienal C) |
The molar extinction coefficient (ε=12,400 M⁻¹cm⁻¹ at 368 nm) serves as a rapid purity indicator.
Emerging Methodologies
Scientific Research Applications
(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization processes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal involves its interaction with molecular targets through its conjugated diene system and diethylamino group. These functional groups enable the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent and Functional Group Variations
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Functional Groups : Aldehydes (target compound, ) exhibit higher reactivity in condensation reactions compared to ketones (DAPH-DNP) or esters (), making them versatile intermediates .
- Configuration: The E,Z isomer in ’s ethyl dienoate disrupts conjugation, whereas the E,E configuration in the target compound ensures extended π-delocalization, critical for optical applications .
Physical and Electronic Properties
Table 2: Property Comparison
Key Findings :
- Solvatochromism: The diethylamino group in the target compound likely induces solvatochromism, similar to DAPH-DNP, where polarity-sensitive emission is critical for sensor applications .
- Thermal Stability : Amide derivatives (e.g., ’s D14) exhibit higher melting points (>200°C) compared to aldehydes, reflecting stronger intermolecular forces .
- Biological Activity : Hydrazide analogues () show cytotoxicity and enzyme inhibition, suggesting that the target compound’s aldehyde group could be modified for medicinal chemistry applications .
Q & A
Q. What are the recommended methods for synthesizing (E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal?
Methodological Answer:
- Synthesis via Schiff base formation : React 4-(diethylamino)benzaldehyde with a conjugated dienyl precursor (e.g., penta-2,4-dienal derivatives) under reflux conditions in ethanol. Monitor reaction progress using TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Key considerations : Ensure stereochemical control by maintaining anhydrous conditions and controlled temperature (70–80°C) to favor (E,E) isomer formation. Characterize intermediates using -NMR and IR spectroscopy .
Q. How should researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
- Spectroscopic analysis : Use -NMR (500 MHz, CDCl) to confirm proton environments, particularly the dienal protons (δ 6.2–7.8 ppm) and diethylamino group (δ 1.2–3.4 ppm). FT-IR can validate aldehyde (C=O stretch at ~1700 cm) and aromatic C-H bonds .
- X-ray crystallography : Grow single crystals via slow evaporation of ethanol solutions. Analyze using a Bruker D8 VENTURE diffractometer (Mo Kα radiation, λ = 0.71073 Å) to resolve stereochemistry and bond angles .
Q. What are the stability and storage guidelines for this compound?
Methodological Answer:
- Stability testing : Conduct accelerated degradation studies under UV light (254 nm), elevated humidity (75% RH), and heat (40°C) for 4 weeks. Monitor decomposition via HPLC .
- Storage : Store in amber vials at –20°C under inert gas (argon) to prevent oxidation. Avoid exposure to light or moisture .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in photochemical reactions?
Methodological Answer:
- DFT calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to model excited-state transitions. Calculate HOMO-LUMO gaps to identify charge-transfer pathways .
- TD-DFT for UV-Vis prediction : Simulate absorption spectra and compare with experimental data (λ ~350–400 nm). Validate using polarizable continuum models (PCM) for solvent effects .
Q. What experimental designs are suitable for studying environmental degradation pathways?
Methodological Answer:
- Split-plot design : Use a randomized block design with environmental compartments (water, soil) as main plots and degradation agents (UV, microbial) as subplots. Replicate 4x with LC-MS/MS quantification .
- Degradation products : Identify metabolites via high-resolution mass spectrometry (HRMS) and -NMR. Assess ecotoxicity using Daphnia magna bioassays .
Q. How to resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer:
- Interlaboratory validation : Share samples with independent labs for NMR (500 MHz+) and HRMS cross-validation. Use deuterated solvents (CDCl, DMSO-d) to eliminate solvent-shift discrepancies .
- Dynamic NMR studies : Perform variable-temperature -NMR (25–80°C) to detect conformational changes affecting peak splitting .
Q. What strategies optimize catalytic asymmetric synthesis of the (E,E) isomer?
Methodological Answer:
- Chiral catalyst screening : Test Jacobsen’s thiourea catalysts or BINOL-derived phosphoric acids in DCM/THF. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) .
- Reaction optimization : Use a Box-Behnken design to vary catalyst loading (5–20 mol%), temperature (0–25°C), and solvent polarity. Maximize ee >90% .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
